N-(4-isopropylphenyl)-3-methoxybenzamide
Description
N-(4-isopropylphenyl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxy-substituted benzoyl group linked to a 4-isopropylphenylamine moiety. The compound’s methoxy and isopropyl groups likely influence its physicochemical properties (e.g., lipophilicity, solubility) and binding interactions with biological targets, as seen in related molecules .
Properties
CAS No. |
5335-71-7 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34g/mol |
IUPAC Name |
3-methoxy-N-(4-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C17H19NO2/c1-12(2)13-7-9-15(10-8-13)18-17(19)14-5-4-6-16(11-14)20-3/h4-12H,1-3H3,(H,18,19) |
InChI Key |
SKQBHFSNMYOYOR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility: The benzamide core allows diverse substitutions (e.g., piperazine, quinoline, or phenoxy groups) via coupling reagents like HBTU or DCC .
- Functional Group Impact : Methoxy groups enhance lipophilicity (logP ~2.5–3.0) and influence receptor binding, as seen in dopamine D4 ligands . Chlorophenyl or isopropyl groups improve metabolic stability and target selectivity .
Pharmacological and Physicochemical Properties
Receptor Binding and Selectivity
- Dopamine D4 Receptor Ligands: Compound 7 (logP = 2.37–2.55) exhibits nanomolar affinity for D4 receptors with >100-fold selectivity over D2, serotonin, and sigma receptors . Structural analogs with 3-methoxybenzamide show improved brain penetration due to optimal logP values .
- Antiviral Activity :
Physicochemical Properties
Key Findings :
- The isopropyl group in this compound likely reduces solubility compared to chlorophenyl or methoxypropyl analogs .
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